2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide (CAS 55921-65-8), commonly referred to in industry as pyrrolidinyl diaminopyrimidine oxide or nanoxidil, is a pyrimidine N-oxide derivative utilized primarily as a potassium channel opener and hair follicle stimulator. Structurally, it is an analog of minoxidil wherein the piperidine ring is replaced by a pyrrolidine ring, resulting in a lower molecular weight (195.22 g/mol)[1]. This structural modification fundamentally alters the compound's physicochemical profile, yielding significantly higher aqueous solubility and an optimized partition coefficient for epidermal penetration [2]. In procurement contexts, this compound is selected as a high-performance active pharmaceutical ingredient (API) or cosmetic active for topical formulations where enhanced bioavailability and formulation flexibility are required without the solvent constraints typical of older-generation vasodilators [3].
Substituting 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide with its generic in-class counterpart, minoxidil, introduces severe formulation and compliance limitations. Minoxidil is notoriously poorly soluble in water, forcing formulators to rely heavily on harsh petrochemical solvents like propylene glycol and high concentrations of ethanol to maintain the active ingredient in solution [1]. This strict solvent requirement directly causes irritant contact dermatitis, scaling, and pruritus in a significant percentage of end-users, leading to poor product compliance[2]. Furthermore, generic minoxidil is prone to crystallization and phase separation when formulated at concentrations above 5% or when combined with other water-soluble actives [3]. Procuring the pyrrolidinyl analog resolves these issues, as its high aqueous solubility permits the development of completely alcohol-free, propylene glycol-free, and multi-active microemulsions that remain physically stable on the shelf [1].
The primary procurement advantage of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide is its superior solubility profile compared to standard minoxidil. Minoxidil is poorly soluble in water, necessitating high volumes of propylene glycol and ethanol to prevent crystallization, which limits its maximum stable concentration to approximately 5% in standard vehicles [1]. In contrast, the pyrrolidinyl analog is highly water-soluble, allowing formulators to achieve clear, stable solutions in 100% aqueous or low-alcohol (e.g., 70:30 ethanol/water) microemulsions without the use of petrochemical irritants [2].
| Evidence Dimension | Aqueous solubility and solvent dependency |
| Target Compound Data | Highly water-soluble; forms stable solutions without propylene glycol. |
| Comparator Or Baseline | Minoxidil (poorly soluble; requires high propylene glycol/ethanol; unstable >5%). |
| Quantified Difference | Elimination of propylene glycol requirement while maintaining phase stability at high concentrations. |
| Conditions | Topical serum compounding and long-term shelf stability testing. |
Enables the procurement and manufacturing of hypoallergenic, alcohol-free formulations that eliminate solvent-induced contact dermatitis.
Structural modifications in 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide directly enhance its physical penetration capabilities. By replacing the piperidine ring of minoxidil with a pyrrolidine ring, the compound loses one carbon and two hydrogen atoms, reducing its molecular weight from 209.25 g/mol to 195.22 g/mol [1]. This lower molecular weight, combined with an altered lipophilicity profile, allows the pyrrolidinyl analog to absorb into the epidermal layer significantly faster than minoxidil before the carrier solvent evaporates [2].
| Evidence Dimension | Molecular weight and transdermal absorption kinetics |
| Target Compound Data | MW 195.22 g/mol (pyrrolidine ring structure). |
| Comparator Or Baseline | Minoxidil (MW 209.25 g/mol, piperidine ring structure). |
| Quantified Difference | 6.7% reduction in molecular weight leading to faster epidermal penetration prior to evaporation. |
| Conditions | Topical application on human scalp/epidermis. |
Faster absorption maximizes the active dose delivered to the dermal papilla, preventing active ingredient loss due to surface evaporation.
Beyond physical penetration, 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide demonstrates a stronger mechanistic trigger for hair follicle stimulation at the genetic level. In an open-label clinical evaluation comparing the two compounds, the pyrrolidinyl analog induced a 13.5% increase in the mRNA expression of the Sonic Hedgehog (SHH) gene—a critical pathway for transitioning follicles into the anagen phase [1]. In the same assay, a standard 5% minoxidil solution only achieved a 5% increase in SHH mRNA expression [1].
| Evidence Dimension | SHH gene mRNA expression increase |
| Target Compound Data | 13.5% increase in SHH mRNA expression. |
| Comparator Or Baseline | 5% Minoxidil solution (5% increase). |
| Quantified Difference | 2.7-fold higher induction of SHH gene expression. |
| Conditions | Open-label clinical trial / ex vivo follicular cell evaluation. |
Provides a stronger, quantifiable biological mechanism for extending the anagen growth phase, justifying its selection for high-efficacy treatments.
The rigid solubility constraints of minoxidil severely limit its ability to be co-formulated with other advanced water-soluble therapeutics. 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide overcomes this barrier, allowing for transdermal co-delivery in complex nano-compositions[1]. Because it does not require high alcohol or glycol concentrations, it can be seamlessly integrated into liposomes and nanoemulsions alongside 5-alpha reductase inhibitors, peptides, and water-soluble antioxidants without inducing phase separation or active precipitation [2].
| Evidence Dimension | Multi-active formulation phase stability |
| Target Compound Data | Stable in aqueous nanoemulsions and liposomes with multiple co-actives. |
| Comparator Or Baseline | Minoxidil (prone to crystallization and phase separation when co-formulated in aqueous bases). |
| Quantified Difference | Enables stable transdermal co-delivery systems that are physically impossible with generic minoxidil. |
| Conditions | Compounding of multi-target anti-hair loss nano-compositions. |
Allows manufacturers to procure a single vasodilator that is fully compatible with modern, multi-ingredient cosmetic and pharmaceutical matrices.
Due to its high aqueous solubility and independence from propylene glycol, this compound is the optimal choice for developing premium, hypoallergenic hair regrowth serums. It directly addresses the procurement need for effective vasodilators that do not trigger the irritant contact dermatitis commonly seen in generic minoxidil users [1].
Leveraging its phase stability in water-based systems, this compound is ideal for complex formulations requiring the co-delivery of multiple active ingredients. It serves as the primary potassium channel opener in serums that also contain water-soluble peptides, amino acids, and 5-alpha reductase inhibitors, where traditional minoxidil would cause crystallization[2].
Its lower molecular weight (195.22 g/mol) and optimized lipophilicity make it highly suitable for integration into advanced delivery vectors, such as liposomal encapsulations or microneedling-assisted therapies, ensuring rapid epidermal penetration and maximum bioavailability at the dermal papilla [3].